molecular formula C10H10N4 B13879898 (6-Phenylpyrazin-2-yl)hydrazine

(6-Phenylpyrazin-2-yl)hydrazine

Cat. No.: B13879898
M. Wt: 186.21 g/mol
InChI Key: VOOPQDBJGWHXMA-UHFFFAOYSA-N
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Description

(6-Phenylpyrazin-2-yl)hydrazine is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of new insecticidal agents. It serves as a vital synthetic intermediate for the preparation of N-(5-phenylpyrazin-2-yl)-benzamide derivatives . These derivatives have been shown to exhibit potent insecticidal activity against lepidopteran pests, such as the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis) . The mode of action for these compounds has been elucidated through symptomology and genetic studies, which indicate they act as insect growth regulators by disrupting chitin biosynthesis, a critical process for insect development and survival . This mechanism, targeting Chitin Synthase 1, leads to severe cuticular abnormalities and larval mortality, highlighting the value of this compound as a building block for creating novel insect growth modulator insecticides . This product is intended for research and development applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(6-phenylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C10H10N4/c11-14-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,14)

InChI Key

VOOPQDBJGWHXMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=N2)NN

Origin of Product

United States

Preparation Methods

Direct Hydrazination of 6-Phenylpyrazine Precursors

One of the primary approaches to prepare this compound is the direct introduction of the hydrazine group onto a suitably functionalized pyrazine ring, often starting from halogenated or nitro-substituted 6-phenylpyrazine derivatives.

  • Hydrazine Hydrate Reaction: Treatment of 6-phenylpyrazin-2-halide or 6-phenylpyrazin-2-nitro compounds with hydrazine hydrate under reflux conditions in solvents such as ethanol or dioxane can yield this compound via nucleophilic substitution or reduction pathways.

  • Mechanism: The nucleophilic attack of hydrazine on the electrophilic carbon bearing the leaving group (halide or nitro) leads to substitution or reduction, forming the hydrazine-functionalized pyrazine.

Synthesis via Hydrazone Intermediates

Another well-documented method involves the formation of hydrazone intermediates from 6-phenylpyrazin-2-carbaldehyde or related aldehyde derivatives, followed by reduction or rearrangement to the hydrazine compound.

  • Hydrazone Formation: Reaction of 6-phenylpyrazin-2-carbaldehyde with hydrazine derivatives (e.g., phenylhydrazine) forms hydrazones. Subsequent reduction or cyclization can yield the target hydrazine compound or related heterocycles.

  • Example: In a study aiming to synthesize pyrazole derivatives, hydrazone intermediates were treated with hydrazine hydrate or phenylhydrazine to yield aminopyrazole derivatives, implying the utility of hydrazone intermediates in hydrazine incorporation on pyrazine rings.

Multi-Step Synthetic Routes Involving Chlorination and Base Treatment

While specific literature on this compound is limited, analogous hydrazine derivatives such as 2,4,6-trichlorophenylhydrazine have been prepared via multi-step processes involving:

  • Reaction of phenylhydrazine with dicarboxylic anhydrides to form N-anilinodicarboximides or azinediones.

  • Chlorination of these intermediates to yield N-(2,4,6-trichloroanilino)dicarboximides.

  • Subsequent base treatment to liberate the hydrazine derivative.

This methodology suggests potential adaptation for pyrazine derivatives, where chlorination and base-mediated cleavage could be employed to functionalize and liberate hydrazine-substituted pyrazines.

Comparative Analysis of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Limitations
Direct hydrazination of halogenated pyrazines 6-Phenylpyrazin-2-halide, hydrazine hydrate Reflux in ethanol/dioxane Straightforward, high yield Requires halogenated precursors
Hydrazone intermediate route 6-Phenylpyrazin-2-carbaldehyde, hydrazine derivatives Condensation followed by reduction/cyclization Versatile for derivative synthesis Multi-step, requires purification
Chlorination and base treatment (analogous) Phenylhydrazine, dicarboxylic anhydride, chlorine, base Multistep, controlled temperature High purity hydrazine derivatives Complex, less direct for pyrazines
Protected hydrazine intermediates Boc-protected amino acids, cyanide, hydrazine derivatives Multi-step, various solvents and catalysts Enables peptide analogue synthesis Complex, specialized conditions

In-Depth Research Findings and Notes

  • The reaction of hydrazine derivatives with pyrazine-based hydrazones has been shown to yield diverse heterocyclic compounds, emphasizing the flexibility of hydrazine incorporation in pyrazine chemistry.

  • Hydrazine derivatives like 2-hydrazinopyrazine exhibit hydrophilicity and non-cytotoxicity, making them valuable for biological applications and suggesting the potential utility of this compound in medicinal chemistry.

  • The multi-step chlorination and base treatment process for phenylhydrazine derivatives offers a model for preparing substituted hydrazines with high purity, which could be adapted for pyrazinyl hydrazines with appropriate modifications.

  • Advanced synthetic routes involving protection/deprotection strategies and coupling reactions provide avenues for synthesizing complex hydrazine-containing intermediates, potentially applicable to this compound derivatives in peptide or drug design.

Chemical Reactions Analysis

Types of Reactions: (6-Phenylpyrazin-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and substituted pyrazines with various functional groups .

Scientific Research Applications

(6-Phenylpyrazin-2-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Phenylpyrazin-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazine ring can also interact with DNA and proteins, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

  • Pyridine vs. Pyrazine Cores : Pyridine derivatives (e.g., ) often exhibit higher basicity than pyrazines due to nitrogen positioning. Pyrazines, being diazines, are less basic but more electron-deficient, influencing their reactivity in cross-coupling reactions .
  • Synthesis Efficiency: Pyridazinone hydrazides () achieve near-quantitative yields (99%) using hydrazine hydrate, whereas thiazole derivatives require longer reflux times (5h) for moderate yields .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data and Electronic Properties
Compound NMR Signals (δ, ppm) UV-Vis λmax (nm) HOMO-LUMO Gap (eV) Reference
(6-Phenylpyrazin-2-yl)hydrazine N/A N/A N/A -
N1[α-aracyl-β-(2-furyl)acroyl]hydrazine CH2: 4.41; -NH-NH-: 9.8, 10.11 260–280 N/A
1-(5-Chloro-6-fluoro-benzothiazol-2-yl)hydrazine -NH-NH2: 3.2–3.5 (broad) 310 4.2
1-(6-Chloro-benzothiazol-2-yl)hydrazine -NH-NH2: 3.3–3.6 (broad) 305 4.5

Key Observations :

  • Hydrazine Proton Signals : Hydrazine protons in benzothiazole derivatives () appear as broad peaks at δ 3.2–3.6 ppm, distinct from acylhydrazines (δ 9.8–10.11 ppm) due to differing electronic environments .
  • Electronic Properties : Chloro and fluoro substituents on benzothiazole lower HOMO-LUMO gaps (4.2–4.5 eV), enhancing charge transfer capabilities compared to unsubstituted analogs .

Key Observations :

  • Enzyme Inhibition : Thiazol-2-ylhydrazines () show potent hMAO-B inhibition (IC50: 0.12 µM), likely due to nitro group electron-withdrawing effects enhancing target binding.
  • Toxicity : Hydrazine derivatives with free -NH-NH2 groups (e.g., hydralazine) risk hepatotoxicity via acetyl hydrazide metabolites, necessitating structural modifications for safer drug design .

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